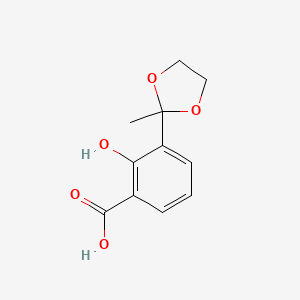
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid is an organic compound that features a benzoic acid core with a hydroxy group and a 2-methyl-1,3-dioxolane ring attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For instance, the reaction of salicylic acid with 2-methyl-1,3-dioxolane can be catalyzed by toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvent systems would be crucial in scaling up the production process.
化学反应分析
Types of Reactions
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
科学研究应用
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or ligands for biological receptors.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which 2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the 1,3-dioxolane ring.
3-(2-Methyl-1,3-dioxolan-2-yl)benzoic acid: Similar structure but lacks the hydroxy group.
2-Hydroxy-3-(1,3-dioxolan-2-yl)benzoic acid: Similar structure but lacks the methyl group on the dioxolane ring.
Uniqueness
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid is unique due to the presence of both the hydroxy group and the 2-methyl-1,3-dioxolane ring, which can impart distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
89723-39-7 |
|---|---|
分子式 |
C11H12O5 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
2-hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid |
InChI |
InChI=1S/C11H12O5/c1-11(15-5-6-16-11)8-4-2-3-7(9(8)12)10(13)14/h2-4,12H,5-6H2,1H3,(H,13,14) |
InChI 键 |
DDYKXFKIMQBIPU-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)C2=CC=CC(=C2O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















